2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt

Catalog No.
S884731
CAS No.
55428-52-9
M.F
C₁₄H₂₆N₃O₆P
M. Wt
363.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Trie...

CAS Number

55428-52-9

Product Name

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt

IUPAC Name

[2-(dimethylamino)-4-nitrophenyl] hydrogen phosphate;triethylazanium

Molecular Formula

C₁₄H₂₆N₃O₆P

Molecular Weight

363.35

InChI

InChI=1S/C8H11N2O6P.C6H15N/c1-9(2)7-5-6(10(11)12)3-4-8(7)16-17(13,14)15;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,13,14,15);4-6H2,1-3H3

SMILES

CC[NH+](CC)CC.CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)[O-]

Description

Intermediate in the preparation of Adenosine derivatives.

2-(N,N-Dimethylamino)-4-nitrophenyl phosphate triethylamine salt (CAS 55428-52-9), also abbreviated as DNP-PA or DEA-DNP, is a biochemical commonly used in proteomics research. Proteomics is the field of science that studies the entire set of proteins expressed by an organism, cell, or tissue . DNP-PA plays a crucial role in enzyme-linked immunosorbent assays (ELISA) for protein detection and quantification [, ].

ELISA Applications

ELISA is an immunological technique that utilizes antibodies and enzymes to detect and measure the presence of a specific protein in a sample. DNP-PA serves as a substrate for phosphatases , a class of enzymes that remove phosphate groups from molecules []. In a DNP-PA-based ELISA, the target protein is first captured by an antibody immobilized on a solid surface. Then, a phosphatase linked to another antibody specific for the target protein is introduced. If the target protein is present, the linked phosphatase cleaves the phosphate group from DNP-PA, generating a colored product. The amount of colored product is directly proportional to the amount of the target protein in the sample, allowing for its quantification [, ].

Here are some specific applications of DNP-PA in proteomics research:

  • Kinase Activity Assays: DNP-PA can be used to measure the activity of kinases, enzymes that add phosphate groups to proteins. By incorporating DNP-PA into a peptide substrate specific for the kinase of interest, researchers can monitor the enzymatic activity through the release of the colored product upon phosphate cleavage [].
  • Protein Profiling: DNP-PA can be employed in protein profiling experiments to identify and compare the protein content of different samples. By using antibodies specific to various proteins, researchers can create a profile of phosphatase activity across different samples, providing insights into cellular processes and disease states [].

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt, with the chemical formula C14H26N3O6P and CAS number 55428-52-9, is a compound characterized by its yellow solid form. It is primarily used in biochemical research, particularly in proteomics. The molecular weight of this compound is approximately 363.35 g/mol. This compound features a nitrophenyl group, which is significant for its reactivity and biological interactions, and it is soluble in organic solvents like chloroform .

Involving 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt typically include hydrolysis and phosphorylation reactions. Hydrolysis can lead to the release of the phosphate group, which can subsequently participate in various biochemical processes. The compound can also act as a substrate for enzymes such as protein kinases, facilitating phosphorylation reactions critical for cellular signaling pathways .

This compound exhibits notable biological activity, particularly in proteomics research. It serves as a substrate for protein kinases, enabling the study of phosphorylation events in proteins. The presence of the nitrophenyl group enhances its ability to undergo nucleophilic attack, making it effective in biochemical assays that require the transfer of phosphate groups . Additionally, its structure allows it to interact with various biological molecules, potentially influencing enzyme activity and cellular processes.

The synthesis of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt involves several steps:

  • Preparation of the Nitrophenyl Phosphate: The starting material, 2-(N,N-Dimethylamino)-4-nitrophenol, is reacted with phosphorus oxychloride to form the corresponding phosphate.
  • Formation of the Triethylamine Salt: The phosphate is then treated with triethylamine in an aqueous solution to form the triethylamine salt through neutralization.
  • Purification: The product is purified by co-evaporation with anhydrous solvents to remove excess reagents and byproducts .

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is widely used in:

  • Proteomics Research: As a substrate for studying phosphorylation processes.
  • Biochemical Assays: To investigate enzyme kinetics and mechanisms involving phosphorylation.
  • Drug Development: As a tool for screening potential inhibitors of kinases and other phosphorylating enzymes .

Interaction studies have shown that 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt can effectively interact with various proteins and enzymes involved in signal transduction pathways. Its ability to mimic natural substrates allows researchers to study competitive inhibition and substrate specificity in kinase assays. Additionally, its interactions can provide insights into the molecular mechanisms underlying cellular signaling processes .

Several compounds share structural similarities with 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
4-Nitrophenyl Phosphate115-30-6Simpler structure; lacks dimethylamino group
2-Amino-4-nitrophenyl Phosphate1346603-65-3Contains amino group; different reactivity
2-(Dimethylamino)-4-nitrophenyl Phosphate55428-52-9Similar structure but lacks triethylamine salt

The unique aspect of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt lies in its triethylamine salt formation, enhancing solubility and stability compared to its counterparts. This feature makes it particularly suitable for biochemical applications where solubility in organic solvents is essential .

Dates

Modify: 2024-02-18

Explore Compound Types